molecular formula C7H13NO2 B6260053 rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans CAS No. 1844859-61-5

rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans

Cat. No.: B6260053
CAS No.: 1844859-61-5
M. Wt: 143.2
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Description

rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans is a chiral oxolane (tetrahydrofuran) derivative featuring a cyclopropylamino substituent at the 4-position and a hydroxyl group at the 3-position. The compound exhibits a trans stereochemical configuration across the oxolane ring, which influences its spatial arrangement and reactivity. The cyclopropylamino group introduces ring strain, which may enhance reactivity in nucleophilic or catalytic processes compared to less strained substituents .

Properties

CAS No.

1844859-61-5

Molecular Formula

C7H13NO2

Molecular Weight

143.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of (3R,4S)-3,4-Epoxyoxolane

The oxolane epoxide precursor is typically synthesized from cis- or trans-2,5-dihydrofuran via epoxidation. Asymmetric epoxidation using Jacobsen’s catalyst (Mn(III)-salen complex) enables enantioselective formation of the (3R,4S)-epoxide with >90% enantiomeric excess (ee) under optimized conditions. Alternative methods employ Sharpless epoxidation for diastereomeric control, though substrate limitations may apply.

Table 1: Epoxidation Conditions and Outcomes

SubstrateCatalystSolventTemp (°C)ee (%)Yield (%)
2,5-DihydrofuranJacobsen Mn(III)-salenCH₂Cl₂09285
2,3-DihydrofuranVO(acac)₂/TBHPToluene-208878

Amine Nucleophilic Attack

Cyclopropylamine reacts with (3R,4S)-3,4-epoxyoxolane in polar aprotic solvents (e.g., DMF or acetonitrile) at 50–80°C. The trans-diaxial ring-opening mechanism ensures retention of stereochemistry, yielding the desired (3R,4S)-configured product. Lithium perchlorate (LiClO₄) is often added to accelerate the reaction by stabilizing the transition state.

Critical Parameters :

  • Solvent polarity : Higher polarity solvents (ε > 30) favor SN2 mechanisms, preserving stereochemistry.

  • Temperature : Elevated temperatures (>60°C) reduce reaction time but risk racemization.

The introduction of the cyclopropyl group can occur via cyclopropanation of an allylic amine intermediate. This method is advantageous for late-stage functionalization.

Simmons–Smith Cyclopropanation

The Simmons–Smith reaction, employing diiodomethane (CH₂I₂) and a zinc-copper couple, is a staple for cyclopropane synthesis. When applied to a γ,δ-unsaturated oxolane derivative, it forms the cyclopropyl ring adjacent to the amine group.

Reaction Scheme :

CH2I2+Zn(Cu)ICH2ZnIAllylic amineCyclopropane derivative\text{CH}2\text{I}2 + \text{Zn(Cu)} \rightarrow \text{ICH}_2\text{ZnI} \xrightarrow{\text{Allylic amine}} \text{Cyclopropane derivative}

Optimization Insights :

  • Catalyst : Diethylzinc (ZnEt₂) improves yield in ethereal solvents.

  • Stereocontrol : Chiral auxiliaries on the oxolane ring direct cyclopropanation to the desired face, achieving diastereomeric ratios (dr) up to 95:5.

Reductive Amination of Oxolan-3-one Derivatives

Reductive amination offers a route to install the cyclopropylamino group while preserving the oxolane ring’s integrity.

Ketone Synthesis

(3R,4S)-4-Oxoooxolan-3-ol is prepared via oxidation of the corresponding diol using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane. The ketone intermediate is isolated in 70–80% yield.

Cyclopropylamine Condensation

The ketone reacts with cyclopropylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or STAB-H. Methanol or THF solvents at pH 4–6 (buffered with acetic acid) facilitate imine formation and subsequent reduction.

Table 2: Reductive Amination Conditions

Reducing AgentSolventTemp (°C)Time (h)Yield (%)dr (trans:cis)
NaBH₃CNMeOH25126585:15
STAB-HTHF4067892:8

Enzymatic Resolution of Racemic Mixtures

For racemic syntheses, enzymatic resolution using lipases or esterases provides enantiomerically enriched product.

Kinetic Resolution

Candida antarctica lipase B (CAL-B) selectively acylates the (3S,4R)-enantiomer of a racemic oxolan-3-ol precursor, leaving the desired (3R,4S)-enantiomer unreacted. The acylated byproduct is separated via chromatography.

Efficiency Metrics :

  • Enantiomeric excess : Up to 98% ee after resolution.

  • Yield : 40–45% of target enantiomer (theoretical max 50%).

Industrial-Scale Production Methodologies

Scalable processes prioritize cost-effectiveness and minimal purification steps.

Continuous Flow Epoxide Aminolysis

A continuous flow reactor with immobilized LiClO₄ on silica gel enables rapid epoxide ring-opening at 100°C, achieving 90% conversion in <10 minutes. The setup reduces solvent waste and improves reproducibility.

Crystallization-Induced Diastereomeric Resolution

Forming diastereomeric salts with chiral acids (e.g., L-tartaric acid) allows selective crystallization of the target enantiomer. This method is employed post-synthesis to upgrade ee from 80% to >99% .

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions can vary, but may include the use of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies to understand its interactions with biological molecules.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans exerts its effects involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

  • Cyclopropylamino vs. In contrast, the difluoromethyl group in C₇H₆F₂O₂ enhances metabolic stability and lipophilicity, making it favorable for CNS-targeting compounds.
  • Cyclopropylamino vs. Pyrazolyl (): The pyrazolyl substituent in C₇H₉BrN₂O₂ offers a heteroaromatic system capable of hydrogen bonding and metal coordination, which is absent in the cyclopropylamino analog. Bromine substitution may also confer electrophilic properties for halogen bonding.
  • Cyclopropylamino vs. Isopropylamino (): While both are secondary amines, the cyclopropyl group’s smaller size and strain reduce steric hindrance compared to the bulkier isopropyl group. This could improve binding efficiency in enzyme-active sites.
  • Amino vs.

Biological Activity

The compound rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans is a chiral molecule characterized by its unique stereochemistry and functional groups, particularly the oxolane ring and the cyclopropylamino moiety. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.

  • CAS Number: 1844859-61-5
  • Molecular Formula: C7_7H13_{13}NO2_2
  • Molecular Weight: 143.2 g/mol
  • Purity: 95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The cyclopropylamino group can influence enzyme activity or receptor binding, potentially modulating various biochemical pathways. The exact mechanisms are still under investigation but may involve:

  • Inhibition of Enzyme Activity: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Interaction: It could bind to specific receptors, altering cellular signaling processes.

Biological Activities

Research indicates that rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that the compound has the potential to inhibit the growth of various bacterial strains.
  • Cholesterol Absorption Inhibition: Similar compounds have demonstrated efficacy in reducing cholesterol absorption in animal models, indicating a potential role in managing lipid levels .
  • Cytotoxic Effects: Investigations into its cytotoxic properties are ongoing, with some evidence suggesting it may induce apoptosis in cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological effects of rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol and related compounds. Here are notable findings:

StudyFindings
Burnett et al. (1998)Investigated related azetidinone compounds showing significant cholesterol-lowering effects in hamster models .
Pendergrass et al. (2016)Developed assays for type III secretion systems in bacteria; while not directly testing rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, insights into its potential antimicrobial mechanisms were discussed .
BenchChem AnalysisDescribed synthetic routes and potential applications in organic synthesis and pharmaceutical development.

Applications in Research

The compound's unique structure makes it a valuable candidate for further research in several areas:

  • Pharmaceutical Development: Its potential as a therapeutic agent for cholesterol management and antimicrobial applications warrants further exploration.
  • Biochemical Studies: Understanding its interactions with biological molecules can provide insights into drug design and metabolic regulation.

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